Ethanol, 2,2'-(1,4-piperazinylene)DI-, dicyclopropylcarboxylate, dihydrochloride
Description
Ethanol, 2,2'-(1,4-piperazinylene)DI-, dicyclopropylcarboxylate, dihydrochloride (CAS: Not explicitly provided in evidence; structural analogs suggest 1254115-23-5 or related identifiers) is a piperazine-derived compound with two ethanol moieties esterified with cyclopropanecarboxylic acid groups and stabilized as a dihydrochloride salt. Its structure features a central 1,4-piperazine ring linked to two ethanol units, each substituted with cyclopropylcarboxylate esters. The dihydrochloride salt enhances solubility and stability, making it relevant for pharmaceutical or synthetic applications. Synonyms and related identifiers include "2,2'-(1,4-Piperazinylene)diethanol dicyclopropylcarboxylate dihydrochloride" .
Properties
CAS No. |
66944-65-8 |
|---|---|
Molecular Formula |
C16H28Cl2N2O4 |
Molecular Weight |
383.3 g/mol |
IUPAC Name |
2-[4-[2-(cyclopropanecarbonyloxy)ethyl]piperazin-1-yl]ethyl cyclopropanecarboxylate;dihydrochloride |
InChI |
InChI=1S/C16H26N2O4.2ClH/c19-15(13-1-2-13)21-11-9-17-5-7-18(8-6-17)10-12-22-16(20)14-3-4-14;;/h13-14H,1-12H2;2*1H |
InChI Key |
SOKQUURHUMUOBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)OCCN2CCN(CC2)CCOC(=O)C3CC3.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclopropylcarboxylate, dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out under basic conditions, often using diphenylvinylsulfonium triflate as a key reagent . The reaction conditions include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclopropylcarboxylate, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the ethanol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or tosylates in the presence of a base.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted products where the ethanol group is replaced by other functional groups.
Scientific Research Applications
Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclopropylcarboxylate, dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclopropylcarboxylate, dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The compound may also affect cellular pathways by altering the function of key proteins involved in signal transduction.
Comparison with Similar Compounds
Key Observations:
- Cycloalkyl vs. Aromatic Esters : The target compound’s cyclopropylcarboxylate groups contrast with the cycloheptylcarboxylate analog (CAS 66944-59-0), which has larger, more lipophilic substituents. Cyclopropyl groups may confer enhanced metabolic stability compared to bulkier cycloheptyl or aromatic (e.g., p-methylbenzoate) esters due to steric and electronic effects .
- Salt Forms: The dihydrochloride salt improves aqueous solubility relative to non-ionic analogs like 2,2'-(Piperazine-1,4-diyl)diethanol (CAS 5464-12-0), which lacks esterification and salt forms .
Physicochemical and Functional Differences
- Lipophilicity : Cycloheptyl and p-methylbenzoate analogs exhibit higher logP values due to larger hydrophobic groups, whereas the cyclopropyl variant balances lipophilicity with rigidity .
- Synthetic Utility : The target compound’s cyclopropyl groups may resist enzymatic hydrolysis better than aromatic esters, making it a candidate for prodrug designs .
Biological Activity
Ethanol, 2,2'-(1,4-piperazinylene)DI-, dicyclopropylcarboxylate, dihydrochloride is a compound of interest due to its potential biological activities. This article synthesizes available research findings on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , and it features a piperazine moiety that is often associated with various pharmacological effects. The presence of dicyclopropylcarboxylate enhances its lipophilicity, which may influence its bioavailability and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with piperazine structures often exhibit antimicrobial properties. A study highlighted the effectiveness of piperazine derivatives against various bacterial strains, suggesting that the modification of the piperazine ring can enhance antibacterial potency. For instance, derivatives similar to ethanol, 2,2'-(1,4-piperazinylene)DI- have shown activity against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes .
Antioxidant Properties
Antioxidant activity is another critical aspect of this compound. Compounds containing piperazine have been reported to scavenge free radicals effectively. The antioxidant activity can be attributed to the presence of hydroxyl groups in the structure, which can donate electrons to free radicals, thereby neutralizing them .
The mechanisms underlying the biological activities of ethanol, 2,2'-(1,4-piperazinylene)DI-, dicyclopropylcarboxylate are multifaceted:
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
- Free Radical Scavenging : The compound's ability to donate electrons plays a significant role in reducing oxidative stress in cells.
- Enzyme Inhibition : Some studies suggest that piperazine derivatives can inhibit enzymes critical for bacterial survival or proliferation.
Case Studies
- Antimicrobial Efficacy : A study involving various piperazine derivatives demonstrated significant antimicrobial activity against resistant strains of Escherichia coli and Staphylococcus aureus. The study utilized minimum inhibitory concentration (MIC) assays to quantify effectiveness .
- Oxidative Stress Reduction : In a model of oxidative stress induced by hydrogen peroxide in vitro, ethanol, 2,2'-(1,4-piperazinylene)DI-, dicyclopropylcarboxylate was shown to reduce cell death by approximately 40%, indicating its protective role against oxidative damage .
Data Table: Biological Activities of Ethanol, 2,2'-(1,4-piperazinylene)DI-, Dicyclopropylcarboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
